molecular formula C5H6N2O3 B3329704 Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione CAS No. 6251-14-5

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione

Cat. No.: B3329704
CAS No.: 6251-14-5
M. Wt: 142.11 g/mol
InChI Key: UCKQABUXDLKMAV-UHFFFAOYSA-N
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Description

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is a heterocyclic compound that features a unique structure combining elements of both pyrrole and isoxazole rings. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione can be synthesized through a series of cycloaddition reactions. One common method involves the cycloaddition of nitrone with an alkene or alkyne, followed by subsequent ring closure to form the isoxazole ring. The reaction typically requires a catalyst such as copper(I) or ruthenium(II) to proceed efficiently .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale cycloaddition reactions conducted under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as conducting reactions in aqueous media and avoiding toxic solvents, is increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism by which Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

2,3,3a,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4-2-1-6-10-3(2)5(9)7-4/h2-3,6H,1H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQABUXDLKMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)NC2=O)ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222521
Record name Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6251-14-5
Record name Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6251-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Reactant of Route 2
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Reactant of Route 3
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Reactant of Route 4
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Reactant of Route 5
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
Reactant of Route 6
Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione

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